1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl chain, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl and methoxypropyl groups. Common synthetic routes may involve the use of reagents such as hydrazines, aldehydes, and fluorobenzenes under specific reaction conditions. Industrial production methods may optimize these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
1-(2-fluorophenyl)-N-(3-ethoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: The presence of an ethoxy group instead of a methoxy group can influence its solubility and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19FN4O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H19FN4O2/c1-25-12-6-9-20-17(24)14-13-21-23(16-8-3-2-7-15(16)19)18(14)22-10-4-5-11-22/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,24) |
InChI Key |
YQTUIODWMIIIIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N3C=CC=C3 |
Origin of Product |
United States |
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